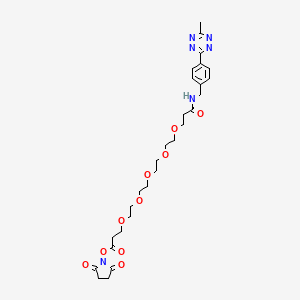
Me-Tet-PEG5-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me-Tet-PEG5-NHS is a compound used as an Antibody-Drug Conjugate (ADC) linker. It contains five polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and drug delivery applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG5-NHS involves the conjugation of a tetrazine group to a PEG5-NHS ester. The reaction typically occurs in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester . The reaction conditions often include a mild base to facilitate the nucleophilic attack on the NHS ester by the tetrazine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and stored under inert conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Me-Tet-PEG5-NHS primarily undergoes the inverse electron demand Diels-Alder reaction with TCO-containing compounds . This reaction is a type of cycloaddition that forms a stable covalent bond between the tetrazine and TCO groups.
Common Reagents and Conditions
The reaction typically requires anhydrous conditions and is carried out in organic solvents like DMSO or DMF. The presence of a mild base can enhance the reaction rate by deprotonating the nucleophile .
Major Products Formed
The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent adduct. This product retains the PEG5 linker, which imparts solubility and flexibility to the conjugate .
Applications De Recherche Scientifique
Me-Tet-PEG5-NHS has a wide range of applications in scientific research:
Mécanisme D'action
Me-Tet-PEG5-NHS exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems . The PEG5 linker enhances the solubility and stability of the conjugate, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazine-PEG4-NHS: Similar in structure but contains four PEG units instead of five.
Tetrazine-PEG6-NHS: Contains six PEG units, offering different solubility and flexibility properties.
BS(PEG)5: A bis-succinimide ester-activated PEG compound used for crosslinking between primary amines.
Uniqueness
Me-Tet-PEG5-NHS is unique due to its specific tetrazine group, which allows for highly efficient and specific bioconjugation reactions. The presence of five PEG units provides an optimal balance between solubility and flexibility, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C28H38N6O10 |
|---|---|
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H38N6O10/c1-21-30-32-28(33-31-21)23-4-2-22(3-5-23)20-29-24(35)8-10-39-12-14-41-16-18-43-19-17-42-15-13-40-11-9-27(38)44-34-25(36)6-7-26(34)37/h2-5H,6-20H2,1H3,(H,29,35) |
Clé InChI |
WIMBDRIDFKMKOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
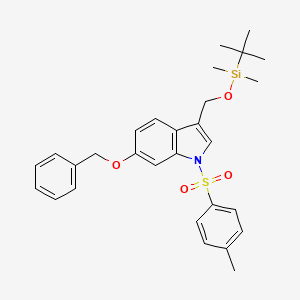

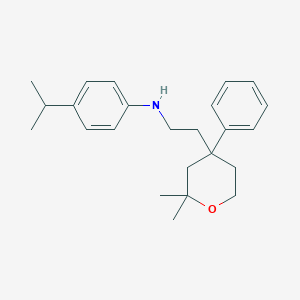

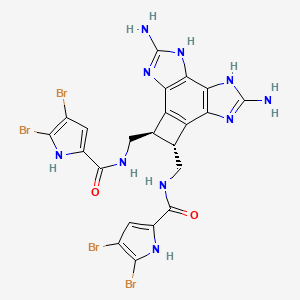
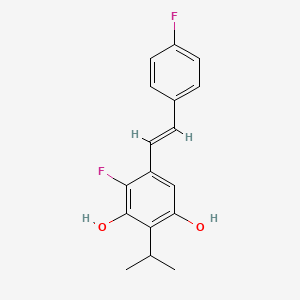

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
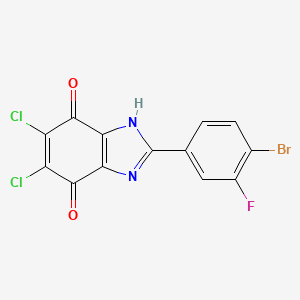


![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
